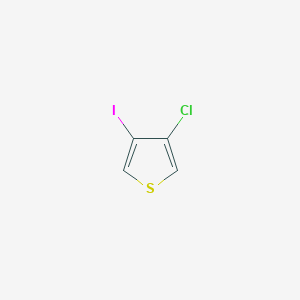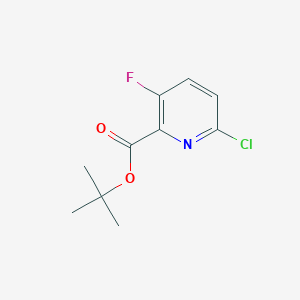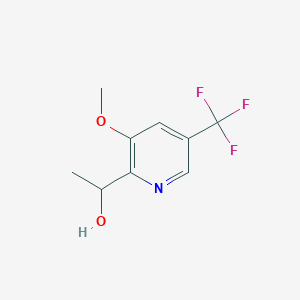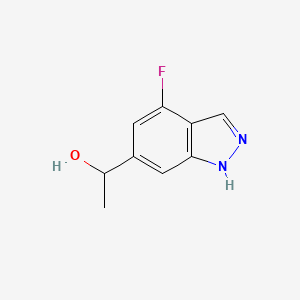
1-(4-Fluoro-1H-indazol-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-1H-indazol-6-yl)ethanol is a chemical compound with the molecular formula C9H9FN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom in the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Reduction to Ethanol: The final step involves the reduction of the ketone or aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-(4-Fluoro-1H-indazol-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 1-(4-Fluoro-1H-indazol-6-yl)ethanone.
Reduction: 1-(4-Fluoro-1H-indazol-6-yl)ethane.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
1-(4-Fluoro-1H-indazol-6-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Fluoro-1H-indazol-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This can result in various therapeutic effects, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-1H-indazol-6-yl)ethanol
- 1-(4-Bromo-1H-indazol-6-yl)ethanol
- 1-(4-Methyl-1H-indazol-6-yl)ethanol
Comparison
1-(4-Fluoro-1H-indazol-6-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl counterparts, the fluorinated compound often exhibits higher stability, increased lipophilicity, and enhanced biological activity. These properties make it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC名 |
1-(4-fluoro-1H-indazol-6-yl)ethanol |
InChI |
InChI=1S/C9H9FN2O/c1-5(13)6-2-8(10)7-4-11-12-9(7)3-6/h2-5,13H,1H3,(H,11,12) |
InChIキー |
HRSFUHDHYKRDFK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=NN2)C(=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


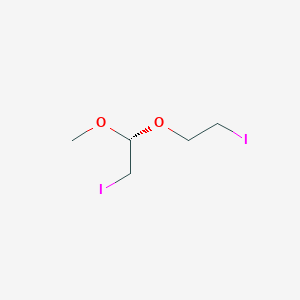
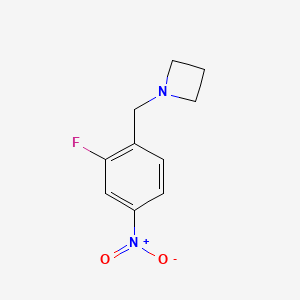
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)


![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)


